Cas no 2067287-49-2 (Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)-)

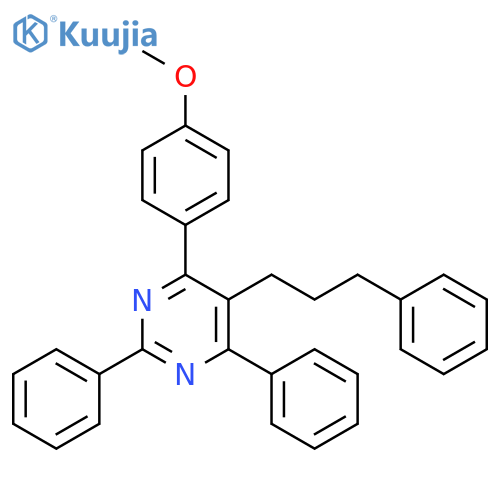

2067287-49-2 structure

商品名:Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)-

CAS番号:2067287-49-2

MF:C32H28N2O

メガワット:456.577527999878

MDL:MFCD31720516

CID:5154210

Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)-

-

- MDL: MFCD31720516

- インチ: 1S/C32H28N2O/c1-35-28-22-20-26(21-23-28)31-29(19-11-14-24-12-5-2-6-13-24)30(25-15-7-3-8-16-25)33-32(34-31)27-17-9-4-10-18-27/h2-10,12-13,15-18,20-23H,11,14,19H2,1H3

- InChIKey: FHOWCKUJJVZUIF-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)=NC(C2=CC=CC=C2)=C(CCCC2=CC=CC=C2)C(C2=CC=C(OC)C=C2)=N1

Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB491227-1g |

2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine; . |

2067287-49-2 | 1g |

€510.00 | 2025-02-17 | ||

| abcr | AB491227-1 g |

2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine |

2067287-49-2 | 1g |

€510.00 | 2023-04-20 |

Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

2067287-49-2 (Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)-) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2067287-49-2)Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)-

清らかである:99%

はかる:1g

価格 ($):302.0